2-(3-Bromo-4-chlorophenyl)naphthalene
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Overview
Description
2-(3-Bromo-4-chlorophenyl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It features a naphthalene ring substituted with a 3-bromo-4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-chlorophenyl)naphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of the desired phenyl group. The reaction conditions are generally mild, with the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-chlorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(3-Bromo-4-chlorophenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may involve this compound.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-chlorophenyl)naphthalene involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems. Additionally, the presence of bromine and chlorine atoms can influence its reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-5-chlorophenyl)naphthalene
- 2-(4-Bromo-3-chlorophenyl)naphthalene
- 2-(3-Bromo-4-fluorophenyl)naphthalene
Uniqueness
2-(3-Bromo-4-chlorophenyl)naphthalene is unique due to its specific substitution pattern on the phenyl ring. This pattern influences its chemical reactivity and physical properties, making it distinct from other similar compounds. The presence of both bromine and chlorine atoms provides a unique combination of electronic effects that can be exploited in various chemical reactions and applications .
Properties
Molecular Formula |
C16H10BrCl |
---|---|
Molecular Weight |
317.60 g/mol |
IUPAC Name |
2-(3-bromo-4-chlorophenyl)naphthalene |
InChI |
InChI=1S/C16H10BrCl/c17-15-10-14(7-8-16(15)18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H |
InChI Key |
BZAFRPHUKJSFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)Cl)Br |
Origin of Product |
United States |
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